Potassium [1,1'-biphenyl]-4-yltrifluoroborate
CAS No.:
Cat. No.: VC17899841
Molecular Formula: C12H9BF3K
Molecular Weight: 260.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9BF3K |
|---|---|
| Molecular Weight | 260.11 g/mol |
| IUPAC Name | potassium;trifluoro-(4-phenylphenyl)boranuide |
| Standard InChI | InChI=1S/C12H9BF3.K/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H;/q-1;+1 |
| Standard InChI Key | GTDPOHCCLUGUHI-UHFFFAOYSA-N |
| Canonical SMILES | [B-](C1=CC=C(C=C1)C2=CC=CC=C2)(F)(F)F.[K+] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a biphenyl core substituted at the 4-position with a trifluoroborate group (). This configuration creates a planar aromatic system that enhances resonance stabilization while the electron-withdrawing trifluoroborate moiety modulates reactivity. The potassium counterion ensures solubility in polar aprotic solvents, a critical feature for its use in homogeneous catalysis.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the biphenyl and trifluoroborate groups. In NMR (DMSO-), aromatic protons resonate between 7.2–7.5 ppm as multiplet peaks, while the vinylic protons adjacent to boron appear as doublets near 6.1–6.5 ppm () . NMR spectra show carbon signals for the biphenyl system at 125–140 ppm, with the boron-bound carbon appearing downfield due to electron withdrawal .
Synthesis and Optimization
General Synthetic Pathways
The synthesis typically proceeds via a two-step sequence:
-
Lithiation-Borylation: Treatment of 4-bromo-1,1'-biphenyl with generates a lithium intermediate, which reacts with trimethyl borate () to form the boronic ester.
-
Fluoridation and Potassium Exchange: Subsequent reaction with potassium hydrogen fluoride () in aqueous acetone converts the boronic ester to the trifluoroborate salt .
A representative procedure from recent literature involves:
-
Dissolving 4-bromobiphenyl (10.0 mmol) in dry tetrahydrofuran (THF) under nitrogen.
-
Adding (45.0 mmol) dropwise at −78°C.
-
Quenching with (15.0 mmol) and stirring for 12 hours.
-
Isolating the intermediate boronic ester via silica gel chromatography (petroleum ether).
-
Treating with in acetone/water (2:1) to yield the final product (77% yield) .
Catalytic Enhancements
Recent advances demonstrate that lithium hexamethyldisilazide () improves reaction efficiency by stabilizing intermediates. Solvent optimization studies indicate that mixtures of THF and dimethoxyethane (DME) enhance yields by 15–20% compared to pure THF.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound serves as a pivotal reagent in forming biaryl structures, a key motif in pharmaceuticals and agrochemicals. The reaction follows the general scheme:
\text{Ar}^1\text{-Bpin} + \text{Ar}^2\text{-X} \xrightarrow{\text{Pd catalyst}} \text{Ar}^1\text{-Ar}^2} + \text{Byproducts}where is the biphenyl group and is an aryl halide. The biphenyl substituent’s steric bulk minimizes homocoupling, achieving >90% selectivity in model reactions .
Comparative Performance
Table 1 contrasts the reactivity of potassium [1,1'-biphenyl]-4-yltrifluoroborate with related trifluoroborates:
| Compound | Yield (%) | Reaction Time (h) | Selectivity (%) |
|---|---|---|---|
| Potassium phenyltrifluoroborate | 65 | 24 | 75 |
| Potassium [1,1'-biphenyl]-4-yltrifluoroborate | 88 | 12 | 92 |
| Potassium naphthyltrifluoroborate | 72 | 18 | 85 |
Future Directions
Research priorities include:
-
Mechanistic Studies: Elucidating the role of potassium in stabilizing transition states.
-
Hybrid Materials: Incorporating the biphenyl-boronate motif into metal-organic frameworks (MOFs) for gas storage.
-
Therapeutic Development: Screening against kinase targets implicated in autoimmune diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume